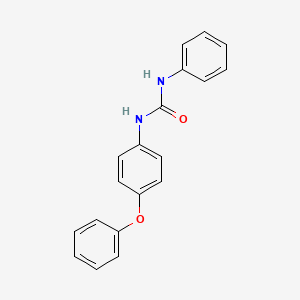
N-(4-phenoxyphenyl)-N'-phenylurea
説明
N-(4-phenoxyphenyl)-N'-phenylurea is a useful research compound. Its molecular formula is C19H16N2O2 and its molecular weight is 304.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.121177757 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Morphine Enhancement
N-(4-phenoxyphenyl)-N'-phenylurea derivatives have been synthesized and analyzed for their structure. These compounds, when evaluated for morphine analgesia enhancement, showed significant effects, suggesting potential applications in enhancing morphine analgesia (Almasi Rad et al., 2004).
Herbicide Metabolism
Research into the metabolism of chlorotoluron, a phenylurea herbicide, revealed its widespread use in winter wheat for controlling broad-leaf weeds. The study of this compound's metabolism could be crucial for understanding resistance in various weeds and its environmental impact (Menéndez et al., 1997).
Chemical Rearrangements
Studies have shown that N-phenyl-N′-phenoxyurea can undergo acid-catalyzed rearrangement to form biphenyl derivatives, indicating potential for fundamental aromatic rearrangement applications (Endo et al., 1984).
Insecticidal Activity and Toxicity
Investigations into N-benzoyl-N'-phenylureas have shown that alkylated derivatives of these compounds display decreased toxicity against aquatic invertebrates while maintaining insecticidal activity. This research may inform the development of more environmentally friendly pesticides (Koyanagi et al., 1998).
Bioremediation Technology
Studies on the phenylurea herbicide diuron have shown that it can be effectively degraded using cyclodextrin-based bioremediation technology. This approach has significant implications for cleaning contaminated soils and waters (Villaverde et al., 2012).
Pharmaceutical Applications
Research into N-(4-phenyl-1, 3-thiazol-2-yl)-N'-phenylureas has revealed that certain derivatives exhibit potent anti-inflammatory activity. This could be significant for developing new anti-inflammatory drugs (Fatima et al., 2014).
Environmental Fate
Research has been conducted to understand the degradation of phenylurea herbicides, including their transformation during drinking water treatment. This is crucial for assessing the environmental impact and safety of water supplies (Chusaksri et al., 2012).
特性
IUPAC Name |
1-(4-phenoxyphenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(20-15-7-3-1-4-8-15)21-16-11-13-18(14-12-16)23-17-9-5-2-6-10-17/h1-14H,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNHEWVUYXOHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5884090.png)
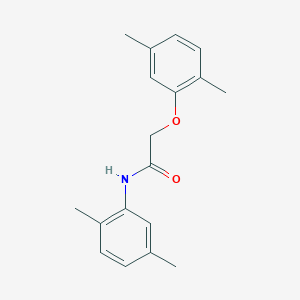
![1-[2-(4-Chloro-2,6-dimethylphenoxy)ethyl]-1,2,4-triazole](/img/structure/B5884102.png)
![2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5884104.png)
![N'-[(2-fluorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B5884109.png)
![N-[4-(methylthio)benzylidene]-2-phenylethanesulfonamide](/img/structure/B5884123.png)
![1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B5884129.png)
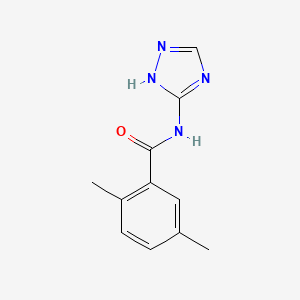
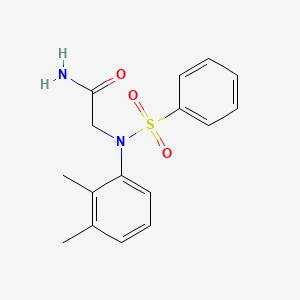
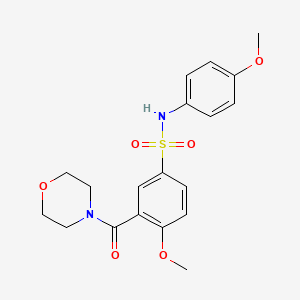

![3-{4-methyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5884179.png)


